(Z)-N-(benzyloxy)-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine
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Overview
Description
(Z)-(BENZYLOXY)({[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE})AMINE is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features a benzyloxy group and a fluorophenyl-substituted pyrrole ring, making it a unique and interesting molecule for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(BENZYLOXY)({[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE})AMINE typically involves the condensation of an appropriate aldehyde with an amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of Schiff bases like (Z)-(BENZYLOXY)({[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE})AMINE can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or fluorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, (Z)-(BENZYLOXY)({[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE})AMINE is used as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, Schiff bases like this compound are investigated for their antimicrobial, antifungal, and anticancer activities. The presence of the fluorophenyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry
In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. They also find applications as corrosion inhibitors and stabilizers for various materials .
Mechanism of Action
The mechanism of action of (Z)-(BENZYLOXY)({[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide: This compound also features a fluorophenyl group and a Schiff base structure, but with an adamantane moiety instead of a pyrrole ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a fluorophenyl group and a thiazole ring, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of (Z)-(BENZYLOXY)({[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE})AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxy and fluorophenyl groups enhances its potential for forming stable complexes and interacting with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19FN2O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(Z)-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylmethoxymethanimine |
InChI |
InChI=1S/C20H19FN2O/c1-15-12-18(13-22-24-14-17-6-4-3-5-7-17)16(2)23(15)20-10-8-19(21)9-11-20/h3-13H,14H2,1-2H3/b22-13- |
InChI Key |
WVUSIYMFDCHDGG-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N\OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NOCC3=CC=CC=C3 |
Origin of Product |
United States |
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